molecular formula C6H8N2O2 B1197679 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol CAS No. 71233-27-7

4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol

Cat. No.: B1197679
CAS No.: 71233-27-7
M. Wt: 140.14 g/mol
InChI Key: HTKHYLOBQZWEFD-UHFFFAOYSA-N
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Description

Iso-THIP, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, is a metabolically stable gamma-aminobutyric acid receptor agonist. It is a selective agonist with a preference for delta-subunit containing gamma-aminobutyric acid receptors. This compound has been studied for its hypnotic, analgesic, and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso-THIP involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-4-pyridone with hydroxylamine to form the isoxazole ring. The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Iso-THIP follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Iso-THIP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Iso-THIP, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

Iso-THIP has a wide range of scientific research applications:

Mechanism of Action

Iso-THIP exerts its effects by binding to gamma-aminobutyric acid receptors, specifically those containing the delta-subunit. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and produces sedative, anxiolytic, and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iso-THIP is unique due to its high selectivity for delta-subunit containing gamma-aminobutyric acid receptors, which distinguishes it from other gamma-aminobutyric acid receptor agonists. This selectivity contributes to its specific pharmacological profile and potential therapeutic applications .

Properties

71233-27-7

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-[1,2]oxazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)8-10-6/h7-8H,1-3H2

InChI Key

HTKHYLOBQZWEFD-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=O)ON2

Canonical SMILES

C1CNCC2=C1C(=O)ON2

synonyms

4,5,6,7tetrahydroisoxazolo(3,4c)pyridin-5-ol
iso THIP
iso-THIP

Origin of Product

United States

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